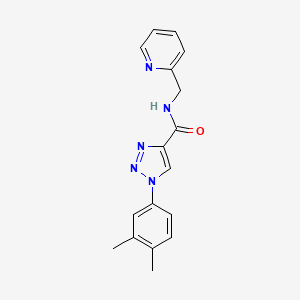

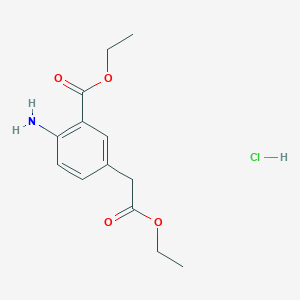

![molecular formula C24H23N3OS B2366629 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide CAS No. 895418-41-4](/img/structure/B2366629.png)

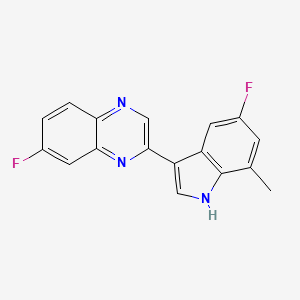

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide” is a chemical compound. The title compound was synthesized with a yield of 65%. The 1H NMR and 13C NMR data were provided .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded related compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical And Chemical Properties Analysis

Thiazole derivatives, which include “this compound”, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Herbicidal Activity

A series of compounds including N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide have been investigated for their herbicidal activity. Specifically, these compounds displayed moderate to good selective herbicidal activity against Brassica campestris L. at a concentration of 100 mg/L, as per a study conducted by Liu and Shi (2014).

Anticancer Properties

Research indicates significant anticancer properties of compounds structurally related to this compound. A study by Abouzied et al. (2022) found that 1,3,4-thiadiazole derivatives showed remarkable anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines.

Glucocorticoid Receptor Modulation

Compounds with a core structure similar to this compound have been identified as glucocorticoid receptor (GR) modulators. A study by Xiao et al. (2013) highlights the importance of a combination of H-bond acceptor and a 4-fluorophenyl moiety in contributing to GR binding and functional activity.

Antimicrobial Activity

Several derivatives of this compound exhibit antimicrobial properties. A study conducted by Patel, Kumari, and Patel (2012) found that thiazolidinone derivatives showed antimicrobial activity against various bacteria and fungi.

Enzyme Activity Determination

These compounds have also been used in the determination of enzyme activities, such as lactate dehydrogenase. Shiga, Saito, Ueno, and Kina (1984) synthesized a pyridine analog of a tetrazolium salt for this purpose, demonstrating its application in enzyme activity assays.

Transition Metal Complexes

Research by Zaky et al. (2016) has explored the synthesis of transition metal complexes of derivatives similar to this compound. These compounds were studied for their structural, spectral, and biological properties, including antimicrobial, antioxidant, and cytotoxic activities.

Mécanisme D'action

Orientations Futures

The future directions for research on “N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide” and similar compounds could include further exploration of their antimicrobial and anticancer activities . Additionally, molecular docking studies could be carried out to study the binding mode of these compounds with receptors .

Propriétés

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3OS/c1-17-10-12-21-23(18(17)2)26-24(29-21)27(16-20-9-6-14-25-15-20)22(28)13-11-19-7-4-3-5-8-19/h3-10,12,14-15H,11,13,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYSHCXSESZZEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide](/img/no-structure.png)

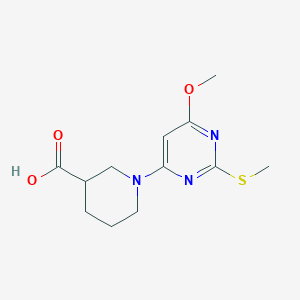

![N-(3,4-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2366554.png)

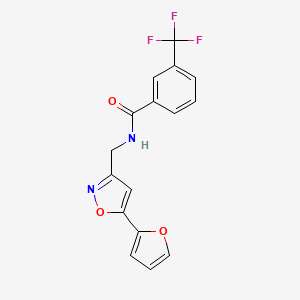

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2366563.png)

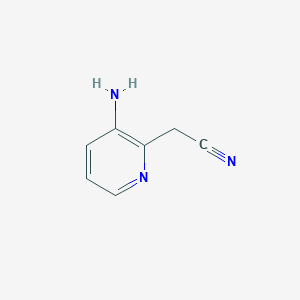

![2-[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2366564.png)

![2-{3-[(4-Bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl}acetic acid](/img/structure/B2366566.png)